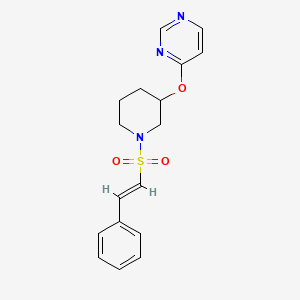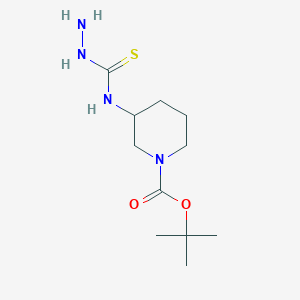
Tert-butyl 3-(aminocarbamothioylamino)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(aminocarbamothioylamino)piperidine-1-carboxylate is a chemical compound that has garnered significant attention in recent years due to its potential applications in scientific research. This compound is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively. In
Mechanism of Action
The mechanism of action of Tert-butyl 3-(aminocarbamothioylamino)piperidine-1-carboxylate involves its interaction with ion channels. Specifically, it binds to the extracellular domain of Kv1.3 and alters the conformation of the channel, leading to a decrease in potassium ion flux. This decrease in ion flux can have various downstream effects, such as changes in membrane potential and cell signaling.
Biochemical and Physiological Effects:
Tert-butyl 3-(aminocarbamothioylamino)piperidine-1-carboxylate has various biochemical and physiological effects. As mentioned earlier, it can modulate the activity of ion channels, specifically Kv1.3. This modulation can have downstream effects on various cellular processes, such as cell proliferation, apoptosis, and migration. Additionally, this compound has been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One advantage of using Tert-butyl 3-(aminocarbamothioylamino)piperidine-1-carboxylate in lab experiments is its specificity for Kv1.3. This specificity allows for more targeted studies of the channel and its downstream effects. Additionally, this compound has been shown to have low toxicity, making it a safer option for in vitro and in vivo studies. However, one limitation of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental setups.
Future Directions
There are various future directions for the study of Tert-butyl 3-(aminocarbamothioylamino)piperidine-1-carboxylate. One direction is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its downstream effects on cellular processes. Another direction is the exploration of potential therapeutic applications of this compound, particularly in the treatment of autoimmune disorders and cancer.
In conclusion, Tert-butyl 3-(aminocarbamothioylamino)piperidine-1-carboxylate is a chemical compound with potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further studies are needed to fully understand the potential of this compound in various research applications.
Synthesis Methods
Tert-butyl 3-(aminocarbamothioylamino)piperidine-1-carboxylate can be synthesized using different methods. One such method involves the reaction of tert-butyl 3-aminopiperidine-1-carboxylate with thiophosgene. Another method involves the reaction of tert-butyl 3-aminopiperidine-1-carboxylate with thiourea and triethylamine. The yield of this compound can vary depending on the method used, and purification is often required to obtain a pure compound.
Scientific Research Applications
Tert-butyl 3-(aminocarbamothioylamino)piperidine-1-carboxylate has been used in various scientific research applications. One such application is in the study of ion channels. This compound has been shown to modulate the activity of ion channels, specifically the voltage-gated potassium channel Kv1.3. This modulation has potential therapeutic implications, as Kv1.3 has been implicated in various diseases such as autoimmune disorders and cancer.
properties
IUPAC Name |
tert-butyl 3-(aminocarbamothioylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O2S/c1-11(2,3)17-10(16)15-6-4-5-8(7-15)13-9(18)14-12/h8H,4-7,12H2,1-3H3,(H2,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAJROGZICIPJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=S)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(aminocarbamothioylamino)piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

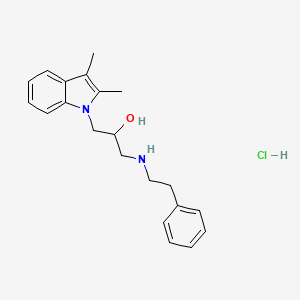
![5-(6-Tert-butylpyridazin-3-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride](/img/structure/B2893760.png)
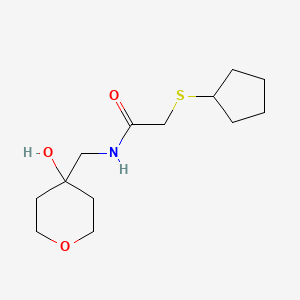
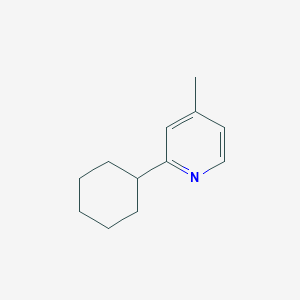
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2893767.png)
![4-{4-[4-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile](/img/structure/B2893768.png)
![7-Benzyloxycarbonyl-2-methyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2893769.png)
![(Z)-3-[4-[(2-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2893770.png)
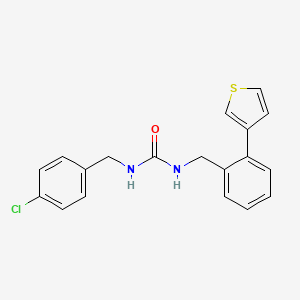
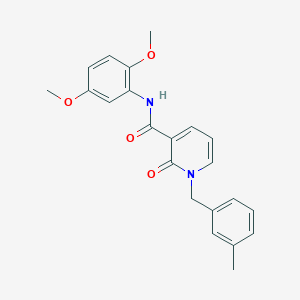

![(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide](/img/structure/B2893778.png)
![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2893780.png)
